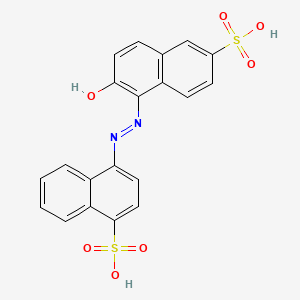

Acid Red 13 free acid

Description

Contextualization of Acid Red 13 Free Acid within Azo Dye Chemistry and Environmental Relevance

This compound is a synthetic organic compound characterized by the presence of one or more azo groups (–N=N–), which are responsible for its color. ontosight.ai As a monoazo dye, its molecular structure is based on naphthalene (B1677914) rings. chemicalbook.com The presence of sulfonic acid groups in its structure imparts an acidic nature and enhances its solubility in water, a crucial property for its application in aqueous dyeing processes. worlddyevariety.com

The general chemical formula for the disodium (B8443419) salt of Acid Red 13 is C₂₀H₁₂N₂Na₂O₇S₂. worlddyevariety.comwikipedia.org The manufacturing process involves the diazotization of 4-Aminonaphthalene-1-sulfonic acid and its subsequent coupling with 6-Hydroxynaphthalene-2-sulfonic acid. chemicalbook.comworlddyevariety.com This synthesis method is a classic example of the chemical reactions used to produce a wide array of azo dyes.

From an environmental perspective, the stability of azo dyes like Acid Red 13 makes them persistent in the environment. Their release into water bodies from industrial effluents is a significant concern, as their presence can reduce light penetration and affect aquatic ecosystems. ontosight.ainih.gov Consequently, Acid Red 13 is often used as a model compound in research focused on the degradation and removal of textile dyes from wastewater. bohrium.comresearchgate.net Studies have investigated its removal through methods such as photocatalysis and adsorption. bohrium.comresearchgate.net For instance, research has explored the use of zinc oxide (ZnO) nanoparticles for its photocatalytic degradation under UV light. bohrium.com

Historical and Contemporary Significance of this compound in Non-Biological Applications

The historical significance of Acid Red 13 is rooted in the development of synthetic dyes in the late 19th and early 20th centuries, which revolutionized the textile industry. Azo dyes, in general, offered a wide spectrum of vibrant colors and were relatively inexpensive to produce, leading to their widespread adoption. ontosight.ai Acid Red 13, with its brilliant red hue, found its place in the dyeing of natural and synthetic fibers.

In contemporary times, Acid Red 13 continues to be utilized in various non-biological industrial applications. Its primary use remains in the textile industry for dyeing protein fibers such as wool and silk, as well as materials like leather, paper, and wood. worlddyevariety.com It is also used in the formulation of cosmetics. worlddyevariety.comalfachemic.com

Beyond its role as a colorant, Acid Red 13 serves as a valuable tool in chemical research. It is employed in the development of new dyes and pigments, contributing to advancements in materials science. chemimpex.com Furthermore, its distinct color change properties make it useful as a pH indicator in analytical chemistry. chemimpex.com The compound is also instrumental in studies investigating the efficacy of various wastewater treatment technologies. For example, chitosan-magnetite gel microparticles have been shown to be effective in adsorbing Acid Red 13 from aqueous solutions. researchgate.netnih.gov

Scope and Objectives of Academic Inquiry into this compound

Academic research on this compound is primarily driven by its environmental impact and its utility as a representative azo dye in scientific investigations. A major objective of these studies is to develop efficient and environmentally benign methods for the degradation and mineralization of this persistent pollutant. researchgate.netrsc.org This includes research into advanced oxidation processes, such as photocatalysis and Fenton-like reactions, to break down the complex dye molecule into simpler, less harmful substances. bohrium.comresearchgate.net

Another key area of academic inquiry is the study of its adsorption onto various materials. Researchers are exploring the potential of low-cost and sustainable adsorbents, such as those derived from agricultural waste, to remove Acid Red 13 from industrial wastewater. rsc.orgresearchgate.net The kinetics and thermodynamics of these adsorption processes are studied to optimize the removal efficiency. researchgate.net

Furthermore, the development of sensitive and selective analytical methods for the detection and quantification of Acid Red 13 in environmental samples is an ongoing research goal. lcms.czresearchgate.net Techniques like high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are being refined for this purpose. lcms.czresearchgate.net These analytical advancements are crucial for monitoring the extent of pollution and for assessing the effectiveness of remediation strategies. The study of the interactions between Acid Red 13 and various materials, such as surfactants, is also an area of active research to understand its behavior in complex environmental matrices. researchgate.net

Structure

2D Structure

3D Structure

Properties

CAS No. |

25317-26-4 |

|---|---|

Molecular Formula |

C20H14N2O7S2 |

Molecular Weight |

458.5 g/mol |

IUPAC Name |

6-hydroxy-5-[(4-sulfonaphthalen-1-yl)diazenyl]naphthalene-2-sulfonic acid |

InChI |

InChI=1S/C20H14N2O7S2/c23-18-9-5-12-11-13(30(24,25)26)6-7-14(12)20(18)22-21-17-8-10-19(31(27,28)29)16-4-2-1-3-15(16)17/h1-11,23H,(H,24,25,26)(H,27,28,29) |

InChI Key |

NLWPUNWFCUWCEU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)O)N=NC3=C(C=CC4=C3C=CC(=C4)S(=O)(=O)O)O |

Origin of Product |

United States |

Advanced Synthesis and Chemical Modification Pathways of Acid Red 13 Free Acid Analogues

Methodologies for the Preparation of Acid Red 13 Free Acid and its Derivatives

The synthesis of this compound and its analogues relies on well-established yet adaptable chemical reactions. These methods allow for the systematic introduction of various functional groups and structural motifs, enabling the creation of a diverse library of related compounds.

Chemical Synthesis Routes and Reaction Mechanisms

The primary route for synthesizing this compound involves a two-step process common to many azo dyes: diazotization followed by an azo coupling reaction. worlddyevariety.comnih.govyoutube.com

The synthesis commences with the diazotization of an aromatic amine. For the parent Acid Red 13, the starting material is 4-Aminonaphthalene-1-sulfonic acid. worlddyevariety.comdyestuffintermediates.com This amine is treated with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong mineral acid like hydrochloric acid, at low temperatures (0-5 °C) to form a diazonium salt. youtube.comwpmucdn.com The low temperature is crucial to prevent the highly reactive diazonium salt from decomposing. The reaction mechanism involves the formation of the nitrosonium ion (N≡O⁺), which acts as an electrophile and attacks the amino group of the naphthalenesulfonic acid.

Following its formation, the diazonium salt is immediately used in the next step without isolation. This is the azo coupling reaction, an electrophilic aromatic substitution where the diazonium salt acts as the electrophile. wpmucdn.com For Acid Red 13, the coupling component is 6-Hydroxynaphthalene-2-sulfonic acid. worlddyevariety.com The coupling reaction is typically carried out in an alkaline solution, which activates the coupling component (a phenol (B47542) in this case) by deprotonating the hydroxyl group to form a more strongly activating phenoxide. dyespigments.net The diazonium ion then attacks the electron-rich naphthalene (B1677914) ring of the coupling component, usually at the position para or ortho to the activating group, to form the characteristic azo (-N=N-) linkage that defines the chromophore of the dye. nih.gov

The general reaction scheme can be summarized as follows:

Diazotization: 4-Aminonaphthalene-1-sulfonic acid + NaNO₂ + 2HCl → Diazonium salt + NaCl + 2H₂O

Azo Coupling: Diazonium salt + 6-Hydroxynaphthalene-2-sulfonic acid → this compound

Development of Novel Synthetic Precursors and Intermediate Compounds

The development of Acid Red 13 analogues is achieved by modifying the core structure, which begins with the synthesis of novel precursors and intermediates. This strategy involves altering either the diazo component or the coupling component, or both.

Research into analogous azo dyes demonstrates that a wide array of aromatic amines and coupling partners can be utilized to generate new structures. orgsyn.orgnih.gov For instance, derivatives of 4-aminonaphthalene-1-sulfonic acid can be synthesized with various substituents on the naphthalene ring to serve as new diazo components. researchgate.net Similarly, a range of substituted naphthols and other aromatic compounds can act as coupling partners, leading to a diverse set of analogues. ontosight.ai

Recent synthetic strategies focus on creating functionalized precursors. For example, methods for the synthesis of functionalized naphthalene derivatives, such as those with chloro, silyl, or alkyl groups, provide a toolkit for creating bespoke precursors for azo dye synthesis. researchgate.netnih.gov The introduction of different functional groups onto the precursor molecules allows for the systematic tuning of the final dye's properties.

| Precursor Type | Parent Compound | Example Analogues/Derivatives | Reference |

|---|---|---|---|

| Diazo Component | 4-Aminonaphthalene-1-sulfonic acid | Substituted aminonaphthalenes, other aromatic amines (e.g., o-nitroaniline, 4-aminobenzoic acid) | worlddyevariety.comresearchgate.netekb.eg |

| Coupling Component | 6-Hydroxynaphthalene-2-sulfonic acid | Substituted naphthols (e.g., 2-naphthol), phenols (e.g., 2,4-dimethylphenol), heterocyclic compounds (e.g., imidazole (B134444) derivatives) | worlddyevariety.comekb.egqu.edu.iqyoutube.com |

Structural Modification Strategies for Enhanced Performance in Research Applications

To enhance the utility of this compound in research, its structure can be modified to improve properties such as solubility, binding affinity, spectral characteristics, and stability. These modifications can be introduced during the synthesis of the precursors or through post-synthesis transformations.

Design and Synthesis of Functionalized this compound Derivatives

The design of functionalized derivatives involves the strategic placement of specific chemical groups on the aromatic rings of the Acid Red 13 scaffold. The choice of functional group can have a significant impact on the molecule's properties. For example, electron-donating groups (like -OH, -NH₂) and electron-withdrawing groups (like -SO₃H, -NO₂) attached to the aromatic rings can alter the electronic distribution of the chromophore, thereby shifting the absorption maximum (λmax) and changing the color of the dye. nih.govontosight.ai

The synthesis of these functionalized derivatives follows the same fundamental diazotization and coupling pathway, but utilizes precursors that already contain the desired functional groups. nih.gov For example, a microwave-assisted, copper-catalyzed Ullmann reaction has been used to synthesize a variety of 8-anilinonaphthalene-1-sulfonic acid (ANS) derivatives with different functional groups on the aniline (B41778) ring, showcasing a method for creating diverse diazo component precursors. nih.gov

| Functional Group Type | Example Groups | General Impact on Properties | Reference |

|---|---|---|---|

| Electron-donating | -OH, -NH₂, -OCH₃ | Can cause a bathochromic shift (to longer wavelengths), potentially increasing color intensity. | nih.gov |

| Electron-withdrawing | -SO₃H, -NO₂, -CN | Can cause a hypsochromic shift (to shorter wavelengths) and often increases water solubility (e.g., -SO₃H). | nih.govresearchgate.net |

| Halogens | -Cl, -Br, -F | Can influence solubility and electronic properties, and provide sites for further reactions. | nih.gov |

Post-Synthesis Chemical Transformations and Their Impact on Compound Properties

After the initial synthesis of the azo dye, further chemical transformations can be performed to create derivatives with enhanced or novel properties. A significant post-synthesis modification strategy for azo dyes is the formation of metal complexes. researchgate.netiiardjournals.org

Azo dyes containing suitable functional groups, such as hydroxyl or carboxyl groups positioned ortho to the azo linkage, can act as ligands, chelating with various metal ions like Cu(II), Co(II), and Fe(II). researchgate.netiiardjournals.orgjournalcps.com This complexation typically leads to a significant change in the dye's properties. The formation of these metal-azo chelates often results in a bathochromic shift (a shift to longer wavelengths) in the absorption spectrum, leading to a change in color. iiardjournals.orgjournalcps.com Furthermore, metal complex dyes frequently exhibit improved stability, particularly enhanced light fastness, which is a desirable property in many applications. iiardjournals.org

The synthesis of these metal complexes generally involves reacting the azo dye with a suitable metal salt (e.g., copper(II) sulfate (B86663) or cobalt(II) chloride) in a solvent, often with heating. iiardjournals.org The stoichiometry of the resulting complex, commonly found to be 1:2 (metal:ligand), can be determined using spectroscopic methods. researchgate.netqu.edu.iq Another post-synthetic approach involves modifying existing functional groups, for example, through reactions like esterification of hydroxyl groups to improve properties such as color fixation on certain fibers. researchgate.net

Sophisticated Analytical Methodologies for Characterization and Quantification of Acid Red 13 Free Acid

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the detailed characterization of "Acid Red 13 free acid," providing insights into its concentration, structural features, and molecular integrity. These techniques rely on the interaction of electromagnetic radiation with the molecule to generate unique spectral fingerprints.

Ultraviolet-Visible Spectroscopy (UV-Vis) for Concentration Determination and Spectral Shifts

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for the quantitative analysis of "this compound" in solutions. technologynetworks.commt.com This method is based on the principle that the molecule absorbs light in the UV and visible regions of the electromagnetic spectrum, and the amount of light absorbed is directly proportional to its concentration, a relationship described by the Beer-Lambert Law. mt.com For azo dyes like Acid Red 13, a characteristic absorption maximum (λmax) is observed in the visible range, which is responsible for its red color. For instance, the related compound Acid Red 1 has a reported absorption maximum at 530 nm. photochemcad.com

The concentration of "this compound" can be accurately determined by creating a calibration curve using standard solutions of known concentrations and measuring their absorbance at the λmax. mt.comlibretexts.org Any shifts in the λmax can indicate changes in the chemical environment, such as variations in pH or solvent polarity, or the presence of interactions with other molecules. researchgate.netthermofisher.com For example, the deprotonation of a functional group in a basic environment can alter the electron distribution within the molecule, leading to a shift in the absorption spectrum. researchgate.net This phenomenon is crucial for understanding the behavior of the dye in different application media.

Table 1: Illustrative UV-Vis Spectroscopic Data for Azo Dyes

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) |

| Acid Red 1 | PBS | 530 | 31900 M⁻¹cm⁻¹ |

| Methyl Red (Acid form) | Acidic Solution | ~520 | Not specified |

| Methyl Red (Base form) | Basic Solution | ~410 | Not specified |

This table provides example data for related azo dyes to illustrate typical spectral characteristics. Data for "this compound" would be determined experimentally.

Fourier-Transform Infrared (FTIR) and Raman Spectroscopy for Structural Elucidation

Fourier-Transform Infrared (FTIR) and Raman spectroscopy are powerful, complementary techniques used to elucidate the molecular structure of "this compound" by probing its vibrational modes. researchgate.netacs.org

FTIR spectroscopy measures the absorption of infrared radiation by the molecule, causing vibrations of specific chemical bonds. researchgate.net The resulting spectrum is a unique fingerprint of the molecule, with characteristic peaks corresponding to different functional groups. For "this compound," key vibrational bands would be expected for the azo group (-N=N-), sulfonic acid groups (-SO3H), hydroxyl groups (-OH), and the aromatic rings (C=C stretching). researchgate.netnih.gov Analysis of the FTIR spectrum can confirm the presence of these groups and provide information about their chemical environment. researchgate.net For example, the stretching frequency of the azo group is a key identifier. nih.gov

Raman spectroscopy relies on the inelastic scattering of monochromatic light (laser). acs.org When photons interact with the molecule, they can gain or lose energy, resulting in a shift in the wavelength of the scattered light. This shift corresponds to the vibrational energy levels of the molecule. acs.org Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations, making it an excellent tool for analyzing the azo bond and the carbon skeleton of the aromatic rings in "this compound". nih.govspectroscopyonline.com For instance, in a related azo dye, the N=N signal was detected at 1353 cm⁻¹. nih.gov

Together, FTIR and Raman provide a comprehensive vibrational profile of the molecule, confirming its structural integrity and identifying key functional groups. nih.gov

Table 2: Expected Vibrational Frequencies for "this compound"

| Functional Group | Technique | Expected Wavenumber Range (cm⁻¹) |

| O-H stretch (hydroxyl) | FTIR | 3200-3600 |

| C-H stretch (aromatic) | FTIR/Raman | 3000-3100 |

| C=C stretch (aromatic) | FTIR/Raman | 1400-1600 |

| N=N stretch (azo) | Raman | 1350-1450 |

| S=O stretch (sulfonic acid) | FTIR | 1150-1250, 1030-1070 |

| C-N stretch | FTIR/Raman | 1250-1350 |

| C-S stretch | FTIR/Raman | 650-700 |

This table presents generalized expected ranges. Precise peak positions for "this compound" would be determined through experimental analysis.

Advanced Nuclear Magnetic Resonance (NMR) Studies for Molecular Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive confirmation of the molecular structure of "this compound". libretexts.org It provides detailed information about the connectivity and spatial arrangement of atoms within the molecule by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13). libretexts.orgmdpi.com

For a complex molecule like "this compound," a suite of advanced 1D and 2D NMR experiments is employed for complete structural assignment. nih.govmdpi.com

¹H NMR: Provides information on the number, type, and connectivity of hydrogen atoms. Chemical shifts indicate the electronic environment of each proton, while coupling patterns reveal neighboring protons.

¹³C NMR: Reveals the number and types of carbon atoms in the molecule. mdpi.com

Table 3: Illustrative NMR Data for Aromatic Moieties

| Nucleus | Type of Proton/Carbon | Typical Chemical Shift (ppm) |

| ¹H | Aromatic (Ar-H) | 6.5 - 8.5 |

| ¹H | Hydroxyl (Ar-OH) | 4.5 - 8.0 (can be broader) |

| ¹³C | Aromatic (C-H) | 110 - 130 |

| ¹³C | Aromatic (C-substituted) | 120 - 160 |

This table shows typical chemical shift ranges. Specific values for "this compound" are determined experimentally and are highly dependent on the molecular structure and solvent.

Chromatographic Separation and Detection Methods

Chromatographic techniques are essential for separating "this compound" from complex mixtures, such as reaction byproducts or environmental samples, and for its precise quantification. These methods couple a separation technique with a sensitive detection system.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Systems (DAD, ESI-Q-ToF, MS/MS)

High-Performance Liquid Chromatography (HPLC) is the cornerstone for the analysis of non-volatile compounds like "this compound". nih.govresearchgate.net The technique utilizes a high-pressure pump to pass a solvent (mobile phase) containing the sample mixture through a column packed with a solid adsorbent material (stationary phase). Different components in the mixture interact differently with the stationary phase, causing them to separate as they move through the column. vscht.cz Reversed-phase HPLC (RP-HPLC), often using a C18 column, is commonly employed for the separation of azo dyes and other organic acids. ftb.com.hrmdpi.com

The power of HPLC is significantly enhanced by coupling it with various detectors:

Diode Array Detector (DAD): A DAD detector acquires the UV-Vis spectrum of the eluting compounds, providing both quantitative data (from the peak area at a specific wavelength) and qualitative information (from the full spectrum), which aids in peak identification and purity assessment. researchgate.netresearchgate.net This is particularly useful for identifying dye markers based on their characteristic maximum absorption wavelengths. researchgate.net

Electrospray Ionization Quadrupole Time-of-Flight (ESI-Q-ToF): This advanced mass spectrometry detector provides highly accurate mass measurements of the eluting compounds. nih.gov ESI gently ionizes the molecules, which are then separated by the quadrupole and their mass-to-charge ratio is precisely measured by the time-of-flight analyzer. researchgate.net This allows for the unambiguous determination of the molecular formula of "this compound" and its degradation products. nih.govplos.org

Tandem Mass Spectrometry (MS/MS): In an MS/MS system, ions of a specific mass-to-charge ratio are selected and fragmented. nih.gov The resulting fragmentation pattern is highly specific to the molecule's structure and can be used for definitive identification, even in complex matrices. nih.gov This is invaluable for distinguishing between isomers and elucidating the structure of unknown degradation products. nih.govepa.gov

Table 4: Typical HPLC Parameters for Azo Dye Analysis

| Parameter | Typical Setting |

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient elution with acetonitrile (B52724) and water (often with an acid modifier like formic or phosphoric acid) |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | DAD (monitoring at λmax), ESI-MS (negative ion mode for acidic compounds) |

These are general parameters and would be optimized for the specific analysis of "this compound".

Gas Chromatography (GC) for Volatile Degradation Product Analysis

While "this compound" itself is non-volatile and not suitable for direct Gas Chromatography (GC) analysis, GC is an essential tool for identifying and quantifying volatile degradation products that may form under various conditions (e.g., exposure to light, chemical treatment). clu-in.orgnih.gov

In GC, the sample is vaporized and injected into a long, thin capillary column. An inert carrier gas (like helium) carries the volatile components through the column, where they are separated based on their boiling points and interactions with the column's stationary phase. scielo.br For the analysis of polar degradation products, such as smaller organic acids or phenols, a derivatization step is often required to increase their volatility and thermal stability. d-nb.infomdpi.com This typically involves converting polar functional groups into less polar esters or ethers. d-nb.info

The separated compounds are then detected, most commonly by a Mass Spectrometer (GC-MS). The mass spectrometer provides mass spectra of the eluting compounds, allowing for their positive identification by comparing the spectra to a library of known compounds. mdpi.com This makes GC-MS a powerful technique for elucidating the degradation pathways of "this compound." mdpi.com

Capillary Electrophoresis and Thin Layer Chromatography (TLC) Applications

Capillary Electrophoresis (CE) and Thin Layer Chromatography (TLC) are established techniques for the analysis of dyes like Acid Red 13. researchgate.net CE offers high separation efficiency and is particularly well-suited for charged molecules such as acid dyes. nih.gov It provides rapid analysis times with minimal sample and solvent consumption. nih.gov The separation in CE is based on the differential migration of analytes in an electric field, which is influenced by their charge-to-size ratio. ste-mart.com

Thin Layer Chromatography (TLC) serves as a simpler, yet effective, method for the separation and identification of components in a mixture. wikipedia.org It operates on the principle of differential partitioning of the analyte between a solid stationary phase and a liquid mobile phase that moves up the plate via capillary action. wikipedia.org For compounds like Acid Red 13, TLC can be used for purity assessment and to monitor the progress of reactions. wikipedia.org Visualization of the separated spots can be achieved under UV light or by using staining agents like iodine vapor. wikipedia.org

While both techniques are valuable, CE generally offers higher resolution and automation capabilities compared to traditional TLC. nih.gov However, High-Performance Thin Layer Chromatography (HPTLC), an advanced version of TLC, provides improved separation efficiency and is suitable for quantitative analysis. nih.gov

Optimization of Chromatographic Parameters, Including Mobile Phase pH and Stationary Phases

The successful separation and quantification of Acid Red 13 by High-Performance Liquid Chromatography (HPLC) hinge on the careful optimization of several parameters. The choice of stationary phase and the composition and pH of the mobile phase are critical.

Stationary Phases: Reversed-phase HPLC (RP-HPLC) is a commonly employed technique for the analysis of nonvolatile compounds like Acid Red 13. epa.gov In RP-HPLC, a nonpolar stationary phase, such as C18-bonded silica (B1680970), is typically used. The analyte's retention is primarily governed by its hydrophobic interactions with the stationary phase.

Mobile Phase pH: The pH of the mobile phase is a crucial parameter in the analysis of acidic dyes like Acid Red 13. The pH affects the ionization state of the molecule's acidic functional groups. Adjusting the pH can significantly alter the analyte's retention time and peak shape. For instance, in the analysis of chlorinated phenoxyacid compounds, which are also acidic, adjusting the pH of the sample to less than 2 is a key step in the extraction procedure prior to HPLC analysis. epa.gov This ensures the compounds are in their less polar, free acid form, which enhances their retention on a nonpolar stationary phase.

Mobile Phase Composition: A gradient elution program, where the composition of the mobile phase is changed over time, is often used to separate complex mixtures containing compounds with a wide range of polarities. epa.govfrontiersin.org This allows for the efficient elution of both weakly and strongly retained components in a single run. The selection of organic solvents (e.g., methanol, acetonitrile) and their proportion in the mobile phase is optimized to achieve the desired separation. uib.no

The table below summarizes key chromatographic parameters and their typical roles in the analysis of acidic compounds.

| Detector | Enables the detection and quantification of the separated analytes. | UV-Vis detectors are common for colored compounds like Acid Red 13. epa.gov |

Electrochemical and Other Advanced Analytical Approaches

Beyond chromatographic and electrophoretic methods, a range of advanced analytical techniques can provide deeper insights into the properties and behavior of Acid Red 13 and related materials.

Voltammetry and polarography are powerful electroanalytical techniques used to investigate the reduction-oxidation (redox) behavior of chemical compounds. scribd.commetrohm.com These methods measure the current that flows in an electrochemical cell as a function of an applied potential. scribd.com The resulting voltammogram provides qualitative information about the redox reactions (e.g., reduction or oxidation potentials) and quantitative information based on the magnitude of the current. scribd.comlibretexts.org

Differential pulse polarography, a type of voltammetry, has been noted as a technique for detecting azo dyes. researchgate.net Such electrochemical methods are valuable for understanding the degradation mechanisms of dyes like Acid Red 13, as many degradation processes involve redox reactions. They can also be adapted for quantitative trace analysis. metrohm.com The choice of the working electrode, such as a dropping mercury electrode or various solid electrodes (e.g., glassy carbon, gold, platinum), is a key experimental parameter. metrohm.commetrohm.com

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive vibrational spectroscopy technique that can be used to detect and identify molecules at very low concentrations. rsc.org It relies on the enhancement of the Raman scattering signal of molecules adsorbed onto or near nanostructured metal surfaces, typically gold or silver. acs.org

SERS has been successfully applied to study the degradation of a related azo dye, Acid Red 1. nih.gov In that study, SERS was used to detect and identify intermediate compounds formed during the degradation process, which would be difficult to observe with less sensitive techniques. nih.gov This demonstrates the potential of SERS for elucidating the complex reaction pathways involved in the breakdown of Acid Red 13. The technique's high sensitivity and ability to quench fluorescence make it particularly useful for analyzing fluorescent dyes. researchgate.net

Electron microscopy techniques are indispensable for characterizing the morphology of materials that may be used in conjunction with Acid Red 13, such as adsorbents or catalysts for its removal or degradation.

Scanning Electron Microscopy (SEM): SEM provides high-resolution images of a material's surface topography. mdpi.commdpi.com It is used to analyze the shape, size, and surface texture of particles. For instance, in studies on dye removal, SEM can be used to examine the surface of an adsorbent material before and after it has been exposed to the dye.

Transmission Electron Microscopy (TEM) and Scanning Transmission Electron Microscopy (STEM): TEM offers even higher resolution than SEM and provides information about the internal structure, size, and shape of materials. mdpi.com STEM combines the principles of TEM and SEM, allowing for detailed analysis of the sample's morphology and composition at the nanoscale. nih.gov These techniques have been used to characterize the quasi-spherical morphology and particle size of iron oxide nanoparticles used in the degradation of Acid Red 1. nih.gov

The data from these microscopy techniques are crucial for understanding how the physical structure of a material influences its performance in applications related to Acid Red 13.

To fully characterize materials used in the study of Acid Red 13, techniques like X-ray Diffractometry (XRD) and Brunauer-Emmett-Teller (BET) surface area analysis are employed.

X-ray Diffractometry (XRD): XRD is a primary technique for determining the crystalline structure of a material. biointerfaceresearch.com It provides information on the phase composition and crystallite size. For example, XRD has been used to confirm the magnetite phase of iron oxide nanoparticles synthesized for the degradation of Acid Red 1. nih.gov

Brunauer-Emmett-Teller (BET) Surface Area Analysis: The BET method is the standard for measuring the specific surface area of a material by gas physisorption. biointerfaceresearch.comscispace.com The surface area is a critical property for adsorbents and catalysts, as it directly relates to the number of available active sites for interaction with molecules like Acid Red 13. iitk.ac.in A higher surface area often correlates with a higher capacity for dye removal. The method involves measuring the amount of an inert gas, typically nitrogen, that adsorbs to the material's surface at different pressures. biointerfaceresearch.com

The table below presents findings from the characterization of materials used in a study of a related acid dye.

Table 2: Material Characterization Data for Iron Oxide Nanoparticles

| Analytical Technique | Finding for Related Material (Iron Oxide Nanoparticles) | Reference |

|---|---|---|

| TEM/STEM | Quasi-spherical morphology with a particle size of 3.2 nm. | nih.gov |

| XRD | Indexed to the reverse spinel structure of magnetite. | nih.gov |

| SEM-EDS | Confirmed the chemical composition. | nih.gov |

| BET | Measures the specific surface area, a key factor in adsorption capacity. | biointerfaceresearch.comiitk.ac.in |

Sample Preparation and Pre-concentration Techniques

Effective sample preparation is paramount for the reliable quantification of this compound. The primary goals are to isolate the target analyte from a complex matrix, eliminate interferences, and concentrate the sample to a level suitable for the sensitivity of the analytical instrument. Due to its nature as a water-soluble, sulfonated azo dye, specific extraction techniques are required to achieve clean and concentrated extracts.

Solid-phase extraction (SPE) is a widely adopted and efficient sample preparation method for isolating sulfonated dyes from aqueous matrices. bioline.org.br The technique relies on the partitioning of the analyte between a solid sorbent and the liquid sample. The choice of sorbent is crucial and depends on the chemical properties of the analyte. For anionic dyes such as Acid Red 13, which contains sulfonic acid groups, sorbents capable of anion exchange or reversed-phase interactions are commonly employed.

Common SPE sorbents for acidic dyes include aminopropyl-modified silica and polymeric sorbents like polystyrene-divinylbenzene. bibliotekanauki.placs.org In a typical SPE procedure, the aqueous sample is loaded onto a conditioned cartridge. For sulfonated azo dyes, which are highly water-soluble, retention on traditional C18 (octadecyl) SPE columns can be challenging. researchgate.net To overcome this, ion-pair SPE can be utilized. This involves adding an ion-pair reagent to the sample before loading it onto a reversed-phase (e.g., C18) sorbent. researchgate.net The reagent, typically a quaternary ammonium (B1175870) salt or a long-chain amine like triethylamine (B128534), forms a neutral ion-pair with the anionic dye. researchgate.netnih.gov This neutral complex exhibits increased hydrophobicity, allowing for strong retention on the nonpolar sorbent.

After loading the sample, the cartridge is washed with a solvent that removes unretained, interfering compounds without eluting the analyte. Finally, the retained dye is eluted with a small volume of a strong organic solvent, often modified with a pH adjuster or a competing ion to disrupt the interaction with the sorbent. bibliotekanauki.pl For instance, aminopropyl cartridges can be eluted with aqueous sodium hydroxide (B78521) or solutions of amines like triethanolamine (B1662121) (TEA). bibliotekanauki.pl

The following table summarizes research findings on SPE conditions used for the extraction of sulfonated azo dyes, which are applicable to this compound.

| Sorbent Type | Target Analytes | Sample Matrix | Elution Solvent/Conditions | Recovery Rate | Reference |

| Aminopropyl-modified silica | Synthetic food dyes (including azo dyes) | Beverages, Pharmaceutical tablets | Diluted aqueous triethanolamine (TEA) or NaOH | >90% for Ponceau 4R with TEA | bibliotekanauki.pl |

| NH2-aminopropyl-modified silica | 8 Sulfonated food dyes | Foodstuffs | 5% ammonia (B1221849) solution | - | bioline.org.br |

| Bakerbond Octadecyl C18 | Sulfonated water-soluble azo dyes | Drinks, Drops | Methanol–acetate buffer (pH 3.5) with diethylamine (B46881) added to sample | - | researchgate.net |

| Isolute ENV+ (polystyrene divinylbenzene) | 14 Benzene- and Naphthalenesulfonates | Industrial Wastewater | Methanol containing 5 mM triethylamine (TEA) and 5 mM acetic acid | - | acs.org |

| C18 | Disperse Red 13 | Textile Industry Wastewater | Methanol | 89.7–95.10% | researchgate.net |

Ion-pair extraction can also be performed as a liquid-liquid extraction technique. In this approach, an ion-pairing reagent is added to the aqueous sample, and the resulting neutral complex is extracted into a water-immiscible organic solvent, such as dichloromethane. researchgate.netresearchgate.net The choice of the ion-pairing reagent is critical. For anionic dyes, cationic reagents are used. The efficiency of the extraction depends on factors like the pH of the aqueous phase, the concentration of the ion-pairing reagent, and the choice of the organic solvent. researchgate.net

Ion-pair formation is also a fundamental principle in ion-pair chromatography, a technique often coupled with SPE for the analysis of sulfonated compounds. acs.orgresearchgate.net In this chromatographic method, an ion-pairing reagent (e.g., sodium 1-octanesulfonate or triethylamine) is added to the mobile phase to facilitate the separation of ionic analytes on a reversed-phase column. nih.govnih.gov

Environmental Fate and Advanced Remediation Strategies for Acid Red 13 Free Acid in Aqueous Systems

Degradation Pathways and Mechanisms

Photocatalytic Degradation utilizing Semiconductor Nanomaterials (e.g., TiO₂, ZnO, WO₃, Fe₂O₃)

The photocatalytic degradation of azo dyes like Acid Red 13 (also known as Acid Red G) has emerged as a promising advanced oxidation process (AOP) for their removal from aqueous solutions. This process typically involves the use of semiconductor nanomaterials, which, upon irradiation with light of suitable energy, generate electron-hole pairs. These charge carriers can then initiate a series of redox reactions that lead to the degradation of the dye molecules.

Commonly studied semiconductor nanomaterials for this purpose include titanium dioxide (TiO₂), zinc oxide (ZnO), tungsten trioxide (WO₃), and iron(III) oxide (Fe₂O₃). The efficiency of these photocatalysts is influenced by factors such as their crystalline structure, surface area, and the specific dye being treated.

For instance, studies on the photocatalytic degradation of similar azo dyes, such as Acid Red 18, have demonstrated high removal efficiencies. nih.gov In one study, a synthesized AgCoFe₂O₄@Ch/AC nanocatalyst achieved a 96.68% removal of Acid Red 18 under optimal conditions. nih.gov Another study on Acid Red 18 using a ZnO–Cr nano-photocatalyst also showed effective degradation. cdnsciencepub.com The photocatalytic degradation of Acid Red 27 using TiO₂-P25 has also been investigated, highlighting the role of operational parameters like catalyst amount and light intensity. researchgate.net

The general mechanism involves the excitation of the semiconductor by photons with energy greater than its band gap, leading to the formation of electrons in the conduction band and holes in the valence band. These charge carriers can then react with water and dissolved oxygen to produce highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and superoxide (B77818) radicals (O₂⁻•), which are the primary agents responsible for the degradation of the dye molecules. The use of composite semiconductor films, such as SnO₂/TiO₂, has been shown to enhance the degradation rate by increasing charge separation. acs.org

Table 1: Research Findings on Photocatalytic Degradation of Acid Red Dyes

| Catalyst | Target Dye | Removal Efficiency (%) | Optimal Conditions | Reference |

|---|---|---|---|---|

| AgCoFe₂O₄@Ch/AC | Acid Red 18 | 96.68 | pH: 3, Initial Dye Conc.: 10 mg/L, Catalyst Dose: 0.14 g/L, Time: 50 min | nih.gov |

| ZnO–Cr | Acid Red 18 | - | Optimized for nano-photocatalyst amount, pH, and initial pollutant concentration | cdnsciencepub.com |

| TiO₂-P25 | Acid Red 27 | - | Dependent on initial concentration, O₂ concentration, TiO₂ amount, light intensity, pH, and temperature | researchgate.net |

| Iron Oxide Nanoparticles | Metanil Yellow & Orange II | ~99% (for 20 ppm Metanil Yellow) | Catalyst loading: 2 mg/L, pH: 3, Time: 9 hours | acs.org |

| ZnO doped Dysprosium Oxide | Acid Blue 113 | - | Dependent on pH, catalyst dosage, substrate concentration, and electrolyte addition | nih.gov |

| Copper Oxide Nanocatalyst | Vat Red 13 | - | Catalyst dose: 4 mg, pH 6.6, Irradiation time: 60 min | asianpubs.org |

Kinetic Modeling of Photocatalytic Processes (e.g., First-Order Kinetics, Langmuir-Hinshelwood Model)

The kinetics of the photocatalytic degradation of azo dyes are often described by pseudo-first-order kinetics or the Langmuir-Hinshelwood (L-H) model. The pseudo-first-order model assumes that the concentration of one reactant is constant, simplifying the rate law. The L-H model, on the other hand, relates the degradation rate to the concentration of the substrate and its adsorption on the catalyst surface.

Several studies have confirmed that the photocatalytic degradation of various acid dyes, including those similar to Acid Red 13, follows pseudo-first-order kinetics. For example, the degradation of Acid Red 27 in a UV/TiO₂ process was found to follow pseudo-first-order kinetics with respect to the dye concentration. researchgate.net Similarly, the photocatalytic degradation of Acid Red 18 using a synthesized AgCoFe₂O₄@Ch/AC nanocatalyst followed both pseudo-first-order kinetics and the Langmuir-Hinshelwood model. nih.gov The kinetic constants for this process were determined to be k_c = 0.12 mg L⁻¹ min⁻¹ and K_(L-H) = 0.115 Lmg⁻¹. nih.gov

A study on the photocatalytic treatment of Acid Red 18 with a ZnO–Cr nano-photocatalyst also demonstrated that the degradation followed first-order kinetics, with the rate constant changing from 0.0178 to 0.0058 min⁻¹ as the initial pollutant concentration increased from 10 to 30 mg L⁻¹. cdnsciencepub.com The degradation of Acid Blue 113 using a nanocrystalline semiconductor doped with rare earth oxide also followed pseudo-first-order kinetics. nih.gov

Table 2: Kinetic Models and Parameters for Photocatalytic Degradation of Acid Dyes

| Dye | Catalyst | Kinetic Model | Rate Constant (k) | Reference |

|---|---|---|---|---|

| Acid Red 27 | UV/TiO₂ | Pseudo-first-order | - | researchgate.net |

| Acid Red 18 | AgCoFe₂O₄@Ch/AC | Pseudo-first-order & Langmuir-Hinshelwood | k_c = 0.12 mg L⁻¹ min⁻¹, K_(L-H) = 0.115 Lmg⁻¹ | nih.gov |

| Acid Red 18 | ZnO–Cr | First-order | 0.0178 to 0.0058 min⁻¹ (for 10-30 mg/L) | cdnsciencepub.com |

| Acid Blue 113 | Nanocrystalline semiconductor doped rare earth oxide | Pseudo-first-order | - | nih.gov |

| Acid Orange 7 | UV/H₂O₂ | Pseudo-first-order | - | nih.gov |

Role of Hydroxyl and Sulfate (B86663) Radicals in Advanced Oxidation Processes (AOPs)

Hydroxyl radicals (•OH) are highly reactive and non-selective oxidizing species that play a central role in many AOPs. mdpi.com They can attack organic molecules, leading to their degradation and eventual mineralization into simpler, less harmful compounds like CO₂ and H₂O. mdpi.com The generation of hydroxyl radicals can be enhanced by processes like the Fenton reaction, where hydrogen peroxide reacts with ferrous ions. mdpi.com

Sulfate radicals (SO₄⁻•) are another powerful oxidizing species gaining attention in AOPs. researchgate.net Sulfate radical-based AOPs can sometimes offer advantages over hydroxyl radical-based systems, including higher degradation and mineralization rates for certain organic compounds, faster degradation kinetics, and the formation of less toxic byproducts. researchgate.net The primary sources of sulfate radicals are persulfates, such as peroxydisulfate (B1198043) (PDS) and peroxymonosulfate (B1194676) (PMS), which can be activated by methods like UV irradiation. researchgate.net

The dominant radical species in an AOP can be influenced by the pH of the solution. In persulfate-based AOPs, the sulfate radical is often the dominant species in acidic and neutral media, while the hydroxyl radical can play a more significant role in alkaline conditions. scielo.br In some systems, both radicals contribute to the degradation process. scielo.br The presence of certain ions, like chloride, can also influence the degradation process by generating other reactive species. iwaponline.com

Electrochemical Treatment and Electrocoagulation Processes

Electrochemical methods, including electrocoagulation and electrochemical oxidation, are effective for treating textile effluents containing azo dyes like Acid Red 131. ascelibrary.orgresearchgate.net Electrocoagulation involves the in-situ generation of coagulants by the electrochemical dissolution of a sacrificial anode, typically made of aluminum or iron. These coagulants then destabilize and aggregate the dye molecules, which can be removed by sedimentation or flotation.

The efficiency of electrocoagulation is influenced by several operational parameters, including the pH of the solution, current density, interelectrode distance, and electrolysis time. ascelibrary.orgresearchgate.net For Acid Red 131, a color removal efficiency of 98% was achieved using aluminum electrodes at a current density of 0.0625 A cm⁻² and a pH of 11 over an electrolysis time of 120 minutes. ascelibrary.orgresearchgate.net

Electrochemical oxidation, on the other hand, involves the direct or indirect oxidation of the dye molecules at the anode. Direct oxidation occurs on the anode surface, while indirect oxidation involves the generation of strong oxidizing agents in the solution, such as hydroxyl radicals or active chlorine species. The choice of anode material is crucial, with materials like boron-doped diamond (BDD) being highly effective for generating hydroxyl radicals. researchgate.net The electro-Fenton process, which combines electrochemistry with the Fenton reaction, can further enhance the degradation of dyes like Acid Red 1 by producing additional hydroxyl radicals. researchgate.net

Table 3: Electrochemical Treatment of Acid Red Dyes

| Dye | Treatment Method | Electrode Material | Removal Efficiency (%) | Optimal Conditions | Reference |

|---|---|---|---|---|---|

| Acid Red 131 | Electrocoagulation | Aluminum | 98 (Color Removal) | Current Density: 0.0625 A cm⁻², pH: 11, Time: 120 min | ascelibrary.orgresearchgate.net |

| Acid Red 1 | Electro-Fenton/Photoelectro-Fenton | BDD anode, air-diffusion cathode | 90 (Mineralization) | - | researchgate.net |

| Xylenol orange | Electrochemical Oxidation | RuO₂/Ti anode | ~73 (TOC Removal with Fenton's reagent) | pH: 3, Current Density: 2 A dm⁻² | cecri.res.in |

Ozonation and O₃/H₂O₂ Systems for Oxidative Degradation

Ozonation is a powerful chemical oxidation process that can effectively decolorize and degrade azo dyes. Ozone (O₃) is a strong oxidant that can directly react with the dye molecules, particularly at the azo linkage, leading to the breakdown of the chromophore. The efficiency of ozonation can be influenced by factors such as the ozone gas flow rate, ozone concentration, and the pH of the solution. researchgate.net

The combination of ozone with hydrogen peroxide (H₂O₂), known as the peroxone process, can enhance the degradation rate. researchgate.net H₂O₂ can decompose to form hydroxyl radicals, which are even more powerful and less selective oxidants than ozone, leading to a more complete mineralization of the dye. researchgate.net Studies on Acid Red B have shown that the O₃/H₂O₂ system is more effective than ozonation alone, achieving a decoloration rate of up to 98%. researchgate.net The addition of H₂O₂ can significantly increase the reaction rate and improve the utilization of ozone. researchgate.net The degradation of other azo dyes, such as Acid Yellow 17, has also been successfully demonstrated using ozonation and peroxone processes. trdizin.gov.tr

Enzymatic and Microbial Biodegradation Mechanisms by Fungi and Bacteria

The biodegradation of azo dyes by microorganisms, including fungi and bacteria, offers an environmentally friendly and cost-effective treatment method. tandfonline.com These microorganisms produce enzymes that can break down the complex structure of the dyes.

Fungi, particularly white-rot fungi, are known for their ability to degrade a wide range of organic pollutants, including azo dyes. iwaponline.com They secrete extracellular ligninolytic enzymes, such as laccases, manganese peroxidases, and lignin (B12514952) peroxidases, which can non-specifically oxidize the dye molecules. tandfonline.comnih.gov The degradation of Acid Red G by immobilized white-rot fungi has been shown to be highly effective, with a removal rate of up to 96.17%. iwaponline.com The degradation pathway involved the cleavage of the azo bond to form aromatic amines, which were further broken down. iwaponline.com Fungi like Aspergillus niger and Phanerochaete chrysosporium have also been reported to decolorize and degrade various dyes. nih.govnih.gov

Bacteria can also effectively decolorize and degrade azo dyes, primarily through the action of azoreductases. nih.govresearchgate.net These enzymes catalyze the reductive cleavage of the azo bond (-N=N-), which is typically the first and rate-limiting step in the biodegradation process. researchgate.net This cleavage results in the formation of colorless aromatic amines, which can then be further degraded under aerobic conditions. Several bacterial strains, including Acinetobacter radioresistens, have been identified for their ability to decolorize acid red dyes. researchgate.net The efficiency of bacterial degradation is influenced by factors such as pH, temperature, and the initial dye concentration. researchgate.net

Table 4: Microbial Degradation of Acid Red Dyes

| Microorganism | Target Dye | Degradation/Decolorization Efficiency (%) | Key Enzymes/Mechanisms | Reference |

|---|---|---|---|---|

| Immobilized White-rot fungi | Acid Red G | 96.17 | Ligninolytic enzymes | iwaponline.com |

| Acinetobacter radioresistens | Acid Red | 95 (at pH 7) | Azoreductase | researchgate.net |

| Aspergillus flavus | Congo Red | 98.86 | Biosorption and biodegradation | nih.gov |

Adsorption and Separation Technologies

Adsorption is a widely used physical-chemical treatment method for dye removal due to its simplicity, high efficiency, and the availability of a wide range of adsorbent materials.

A variety of low-cost and novel adsorbent materials have been investigated for the removal of Acid Red 13 free acid and other dyes from aqueous solutions. These include:

Biochar: Produced from the pyrolysis of biomass, biochar is a carbon-rich material with a porous structure and surface functional groups that can be effective in adsorbing dyes. mdpi.com Modification of biochar, for instance through acid treatment, can further enhance its adsorption capacity. mdpi.commdpi.com

Bentonite (B74815): A type of clay mineral, bentonite has been used as an adsorbent for dye removal. Its layered structure and cation exchange capacity contribute to its adsorption properties. nih.gov

Activated Carbon: Known for its high surface area and porosity, activated carbon is a highly effective adsorbent for a wide range of organic pollutants, including dyes. researchgate.net

Chitin and Chitosan: These biopolymers, derived from crustacean shells, possess amino and hydroxyl groups that can bind with dye molecules. mdpi.comacs.org Their effectiveness can be enhanced through modification into various forms like hydrogels or composites. researchgate.netresearchgate.net

Modified Cellulose (B213188): Cellulose, a readily available biopolymer, can be chemically modified to introduce functional groups that enhance its adsorption capacity for dyes. researchgate.net

Mesoporous Carbons: These materials possess a well-defined porous structure and high surface area, making them excellent candidates for the adsorption of large dye molecules. researchgate.net

Microalgae: Living or dead microalgal biomass can be used as a biosorbent for dye removal due to the presence of various functional groups on the cell surface.

Adsorption isotherms describe the equilibrium relationship between the concentration of the dye in the solution and the amount of dye adsorbed onto the adsorbent at a constant temperature. The Langmuir and Freundlich models are two of the most commonly used isotherms.

The Langmuir isotherm assumes monolayer adsorption onto a homogeneous surface with a finite number of identical adsorption sites. researchgate.netacs.org It is represented by the following equation:

where:

Cₑ is the equilibrium concentration of the dye (mg/L)

qₑ is the amount of dye adsorbed at equilibrium (mg/g)

qₘ is the maximum monolayer adsorption capacity (mg/g)

Kₗ is the Langmuir constant related to the energy of adsorption (L/mg)

A good fit to the Langmuir model suggests that the adsorption process is primarily chemisorption on a uniform surface. researchgate.net

The Freundlich isotherm is an empirical model that describes multilayer adsorption on a heterogeneous surface with a non-uniform distribution of adsorption heat and affinities. acs.org The equation is given by:

where:

K is the Freundlich constant related to the adsorption capacity ((mg/g)(L/mg)¹/ⁿ)

1/n is the heterogeneity factor, indicating the favorability of the adsorption process.

A value of 1/n between 0 and 1 indicates favorable adsorption.

Table 1: Comparison of Langmuir and Freundlich Isotherm Models for Acid Dye Adsorption

| Adsorbent | Dye | Isotherm Model that Fits Best | Maximum Adsorption Capacity (qₘ) (mg/g) | Reference |

|---|---|---|---|---|

| Cellulose Polyampholyte Hydrogels | Acid Red 13 | Langmuir | 911 | researchgate.net |

| Chitosan Hydrogel | Acid Red 8 | Langmuir | 17.12 | researchgate.net |

| Four Chitosan Morphologies | Acid Red 27 | Langmuir | 215.6 - 2732.2 | mdpi.com |

| Multiwalled Carbon Nanotubes/Chitosan Hydrogel | Acid Red 73 | Langmuir | 101.07 | researchgate.net |

| Cyanoguanidine-modified chitosan | Congo Red | Langmuir | 666.67 | nih.gov |

| bent-Al13-CS-CTA | Congo Red | Langmuir | 476.8 | nih.gov |

This table presents data for various acid dyes as specific data for this compound was limited in the search results.

Adsorption kinetics describe the rate of dye uptake by the adsorbent and provide insights into the adsorption mechanism.

The pseudo-first-order model assumes that the rate of adsorption is proportional to the number of unoccupied sites. researchgate.netyoutube.com The linear form of the equation is:

where:

qₜ is the amount of dye adsorbed at time t (mg/g)

k₁ is the pseudo-first-order rate constant (1/min)

This model is generally applicable over the initial stages of adsorption. youtube.com

The pseudo-second-order model assumes that the rate-limiting step is chemisorption involving valence forces through sharing or exchange of electrons between the adsorbent and adsorbate. researchgate.netnih.gov The linear equation is:

where:

k₂ is the pseudo-second-order rate constant (g/mg·min)

A good fit to this model suggests that chemisorption is the dominant mechanism. nih.gov

The intraparticle diffusion model is used to identify the diffusion mechanism. The equation is:

where:

kᵢd is the intraparticle diffusion rate constant (mg/g·min¹/²)

C is the intercept, related to the thickness of the boundary layer.

If the plot of qₜ versus t¹/² is a straight line passing through the origin, then intraparticle diffusion is the sole rate-limiting step. If the plot has multiple linear portions, it indicates that the adsorption process is complex and involves more than one diffusion mechanism. researchgate.net

Table 2: Kinetic Model Parameters for Acid Dye Adsorption

| Adsorbent | Dye | Best Fit Kinetic Model | Rate Constant | Reference |

|---|---|---|---|---|

| Cellulose Polyampholyte Hydrogels | Acid Red 13 | Pseudo-Second-Order | - | researchgate.net |

| Chitosan Hydrogel | Acid Red 8 | Pseudo-Second-Order | - | researchgate.net |

| Four Chitosan Morphologies | Acid Red 27 | Pseudo-Second-Order | - | mdpi.com |

| Multiwalled Carbon Nanotubes/Chitosan Hydrogel | Acid Red 73 | Pseudo-Second-Order | - | researchgate.net |

| Cyanoguanidine-modified chitosan | Congo Red | Pseudo-Second-Order | - | nih.gov |

| bent-Al13-CS-CTA | Congo Red | Pseudo-Second-Order | - | nih.gov |

This table presents data for various acid dyes as specific data for this compound was limited in the search results. Rate constant values were not consistently available in the provided search results.

The removal of this compound by adsorption involves a combination of physico-chemical interactions between the dye molecule and the adsorbent surface.

Electrostatic Interactions: Acid Red 13 is an anionic dye, meaning it carries a negative charge in solution. Adsorbents with positively charged surfaces can effectively remove the dye through strong electrostatic attraction. researchgate.netnih.gov The pH of the solution plays a crucial role, as it affects the surface charge of the adsorbent and the ionization of the dye.

Hydrogen Bonding: The presence of hydroxyl (-OH), carboxyl (-COOH), and amino (-NH₂) groups on the surface of many adsorbents allows for the formation of hydrogen bonds with the nitrogen and oxygen atoms in the Acid Red 13 molecule. researchgate.netnih.gov

π-π Stacking: The aromatic rings present in the structure of Acid Red 13 can interact with the aromatic moieties on the surface of carbonaceous adsorbents like activated carbon and biochar through π-π stacking interactions. researchgate.netnih.gov

The dominant mechanism depends on the specific characteristics of both the adsorbent material and the dye molecule, as well as the operating conditions such as pH and temperature.

Membrane Filtration Techniques (Ultrafiltration, Nanofiltration)

Membrane filtration has emerged as a promising technology for treating textile wastewater due to its ability to separate dye molecules from aqueous solutions effectively. Nanofiltration (NF) and ultrafiltration (UF) are particularly relevant for this purpose.

Nanofiltration operates by a size-exclusion mechanism combined with electrostatic interactions between the membrane surface and the solute ions. Studies on general "acid red" dyes, which share structural similarities with Acid Red 13, demonstrate the high efficacy of NF. For instance, using a nanofiltration membrane on an acid red dye solution, removal efficiencies can reach up to 97.2%. nih.gov The performance of NF membranes is influenced by operating conditions; research shows that dye rejection can be greater than 98% under a broad range of operational parameters. researchgate.net The permeate flux, a measure of the volume of liquid passing through the membrane per unit area per time, is affected by operating pressure, solution temperature, and the cross-flow velocity of the solution. researchgate.net For red dyes, permeate fluxes have been observed to range from 12.6 to 16.6 L/m²/h. researchgate.net The presence of salts like sodium chloride in the wastewater can further increase dye rejection, with some studies reporting nearly 100% removal. researchgate.net

Ultrafiltration (UF) is another membrane process used in wastewater treatment, often as a pre-treatment step to reduce membrane fouling in subsequent processes like reverse osmosis. nih.govnih.gov UF membranes, with larger pore sizes than NF, can be effective in clarifying wastewater and have been shown to achieve significant color removal, sometimes up to 99%. nih.govresearchgate.net For acid dye bath wastewaters, single-stage microfiltration (MF) and ultrafiltration have demonstrated substantial color removal, ranging from 15% to 100%. nih.gov The combination of biological treatment with membrane filtration in a Membrane Bioreactor (MBR) configuration is also a widely used approach for industrial wastewater, effectively removing contaminants. nih.govwikipedia.org

Table 1: Performance of Nanofiltration in Acid Red Dye Removal

| Operating Condition | Initial Dye Concentration (mg/L) | Dye Removal Efficiency (%) | Reference |

|---|---|---|---|

| pH = 4.5, Pressure = 8 bar | 50 | 87.0 | nih.gov |

| pH = 4.5, Pressure = 8 bar | 65 | 91.5 | nih.gov |

| pH = 8.3, Pressure = 8 bar | 50 | 93.77 | nih.gov |

| pH = 8.3, Pressure = 8 bar | 65 | 97.2 | nih.gov |

Ion-Exchange Methods utilizing Resins

Ion-exchange (IEX) is a versatile and effective process for removing dissolved ionic contaminants, such as acid dyes, from water. researchgate.netca.gov The method utilizes ion-exchange resins, which are insoluble polymer matrices containing charged functional groups. wikipedia.org For anionic dyes like Acid Red 13, which possess negatively charged sulfonate groups, anion exchange resins are employed. wikipedia.org These resins have positively charged functional groups (e.g., quaternary ammonium) that exchange with the dye anions in the solution, effectively capturing them onto the resin beads. tudelft.nl

Various types of anion exchange resins, including strongly basic and weakly basic resins with polystyrene or polyacrylic matrices, have proven effective for removing acid, reactive, and direct dyes. mdpi.comnih.govresearchgate.net For example, studies on the removal of C.I. Acid Red 88 and C.I. Acid Red 18 have demonstrated the applicability of these resins. mdpi.comresearchgate.net The efficiency of the ion-exchange process is governed by both the resin's characteristics and the solution's chemistry. The sorption capacity, which indicates the amount of dye the resin can hold, is a key performance metric. For direct dyes, monolayer sorption capacities have been reported to be as high as 692 mg/g. mdpi.com

Regeneration is a crucial step for the economic viability of the ion-exchange process, allowing the resin to be reused. researchgate.net For weakly basic resins, alkaline solutions are often effective for regeneration, while strong acids may be used for strongly basic resins. nih.gov

Table 2: Examples of Anion Exchange Resins for Azo Dye Removal

| Resin Type | Matrix | Target Dye | Sorption Capacity (mg/g) | Reference |

|---|---|---|---|---|

| Strongly Basic (Amberlite IRA 958-Cl) | Acrylic-Divinylbenzene | Direct Yellow RL | 537.6 | mdpi.com |

| Weakly Basic (Amberlite IRA67) | Acrylic-Divinylbenzene | Direct Yellow RL | 692.0 | mdpi.com |

| Weakly Basic (Amberlyst A21) | Polystyrene | Direct Orange 26 | 285.6 | mdpi.com |

| Weakly Basic (Amberlyst A21) | Polystyrene | Direct Red 23 | 271.1 | mdpi.com |

Influencing Factors and Optimization in Remediation Processes

The efficiency of remediation techniques for Acid Red 13 is not static but is influenced by a multitude of interdependent parameters. Understanding and optimizing these factors are key to achieving high removal rates and process efficiency.

Effect of Solution pH, Temperature, and Initial Dye Concentration

Solution pH: The pH of the wastewater is a critical parameter that affects the surface charge of catalysts and adsorbents, as well as the ionization state of the dye molecule. For photocatalytic degradation of acid dyes, an acidic pH is often favorable. In the case of Acid Red 1, the highest degradation efficiency (99.12%) was achieved at a pH of 3.5. mdpi.com Similarly, for Acid Red 18 degradation using a TiO₂/zeolite photocatalyst, the highest removal was obtained in a pH range of 6 to 7. jwent.net Conversely, for the oxidative decolorization of Acid Red 13 using peroxydisulfate, higher pH levels can decrease the production of sulfate-free radicals, thereby limiting the decolorization process. nih.gov

Temperature: Temperature generally has a positive correlation with the rate of degradation reactions. For the decolorization of Acid Red 13, the rate constants of the process show a positive association with temperature. nih.gov In the degradation of Acid Red 73, increasing the temperature from 30°C to 80°C was studied to determine its effect on decolorization. scribd.com Thermodynamic studies of adsorption processes also reveal the influence of temperature, indicating whether the process is endothermic or spontaneous.

Initial Dye Concentration: The initial concentration of the dye in the effluent significantly impacts removal efficiency. Generally, at a fixed dose of catalyst or adsorbent, the percentage of dye removal decreases as the initial dye concentration increases. scribd.commdpi.com This is because the number of active sites for degradation or adsorption remains constant while the number of dye molecules increases. For instance, in the photocatalytic degradation of Acid Red 88, increasing the dye concentration from 20 mg/L to 200 mg/L led to a decrease in removal efficiency from 97.6% to 40%. mdpi.com Similarly, for Acid Red 73, as the initial concentration rose from 37.5 mg/L to 300 mg/L, the decolorization rate decreased. scribd.com

Role of Catalyst Dose, Current Density, and Reaction Time

Catalyst Dose: The concentration of the catalyst or adsorbent is a key factor in heterogeneous remediation processes. Increasing the catalyst dosage generally increases the removal efficiency up to an optimal point. This is attributed to the greater number of available active sites for the reaction. For the removal of Acid Red 18, efficiency was enhanced by increasing the amount of TiO₂/zeolite catalyst. nih.gov However, beyond an optimum dose, the efficiency may decrease due to light scattering and screening effects in photocatalysis or particle agglomeration in adsorption. mdpi.com

Current Density: In electrochemical degradation processes, current density is a crucial operational parameter. A higher current density generally leads to a greater production of oxidizing agents like hydroxyl radicals, which accelerates the decolorization and mineralization of the dye. nih.gov Studies on Acid Red 1 have shown that an increase in current density enhances the degradation process. nih.gov For the electrochemical oxidation of Acid Red 33, a high color removal of 90% was achieved at a current density of 5.5 mA/cm². nih.gov

Reaction Time: The duration of the treatment process directly influences the extent of dye removal. The removal efficiency typically increases with reaction time until a plateau is reached, indicating that the reaction has approached equilibrium or completion. mdpi.com For the photocatalytic degradation of Acid Red 88, it was found that 90 minutes was sufficient for the majority of the reaction to occur. mdpi.com In the case of Acid Red 18 degradation, an optimal contact time was determined to be 125 minutes. nih.gov

Impact of Surfactants and Electrolytes on Degradation and Adsorption Efficiencies

Surfactants: Surfactants, which are often present in textile wastewater, can have a significant impact on dye removal processes. A study focusing on Acid Red 13 found that the presence of certain surfactants can inhibit decolorization. nih.gov Specifically, the cationic surfactant cetyltrimethylammonium bromide (CTAB) and the anionic surfactant sodium dodecyl sulfate (SDS) were found to retard the Fe²⁺-catalyzed activation of peroxydisulfate, a key step in the oxidative degradation of the dye. nih.gov In contrast, the neutral surfactant Triton X-100 showed no discernible impact on the process. nih.gov The interaction between surfactants and the catalyst surface or dye molecules can alter adsorption behavior and reaction kinetics.

Application of Response Surface Methodology (RSM) and Artificial Neural Networks (ANN) for Process Optimization

Response Surface Methodology (RSM): RSM is a collection of statistical and mathematical techniques used for designing experiments, building models, and optimizing processes where a response of interest is influenced by several variables. mdpi.comnih.gov It is highly effective for studying the interactive effects of multiple parameters, such as pH, catalyst dose, and temperature, on dye removal efficiency while minimizing the number of required experiments. tudelft.nlepa.gov RSM has been successfully applied to optimize the photocatalytic degradation of various acid dyes, generating regression models that predict removal efficiencies and identify optimal operating conditions. ca.govmdpi.com For instance, in the degradation of Acid Red 18, RSM was used to find the optimal catalyst concentration (0.88 g/L), pH (6.5), and contact time (125 min) to achieve a predicted removal of 98.5%. nih.gov

Artificial Neural Networks (ANN): ANNs are computational models inspired by the structure of the human brain that are capable of modeling complex, non-linear relationships between input and output variables. researchgate.net They are powerful tools for predicting and optimizing pollutant degradation without needing a complete understanding of the underlying physical and chemical mechanisms. nih.govepa.gov ANNs have been used to model the photocatalytic degradation of dyes like Acid Red 114, using input parameters such as pH, initial dye concentration, and catalyst dose to predict degradation efficiency. epa.gov The predictive capabilities of ANN models are often compared with RSM, with studies showing that ANNs can provide a better fit to experimental data and have superior predictive power. A typical ANN model consists of an input layer, one or more hidden layers, and an output layer, trained using algorithms like back-propagation. researchgate.net

Table 3: Comparison of RSM and ANN in Dye Degradation Modeling

| Technique | Primary Function | Key Advantage | Example Application | Reference |

|---|---|---|---|---|

| Response Surface Methodology (RSM) | Optimization, Modeling | Reduces number of experiments, shows interaction effects. | Optimizing photocatalytic degradation of Acid Red 18. | nih.gov |

| Artificial Neural Network (ANN) | Prediction, Modeling | Models complex non-linear systems, high predictive accuracy. | Modeling photocatalytic degradation of Acid Red 114. | epa.gov |

Interactions of Acid Red 13 Free Acid with Diverse Chemical and Material Systems

Interactions with Surfactants and Micellar Systems

The interaction between dyes and surfactants is a critical factor in formulations like inkjet inks, where stability and color performance are paramount. These interactions are primarily governed by the incorporation of dye molecules into surfactant micelles.

The solubilization of dyes like Acid Red 13 in surfactant solutions is fundamentally linked to the formation of micelles. Micelles are aggregates of surfactant molecules that form above a certain concentration known as the Critical Micelle Concentration (CMC). The hydrophobic core and hydrophilic surface of micelles provide a favorable environment for dye molecules, enhancing their solubility in aqueous solutions.

Studies on the interaction of Acid Red 13 with various surfactants have been conducted to understand these dynamics. The process involves the binding of the dye molecules to the surfactant micelles. While direct studies on the modulation of the CMC of surfactants by the addition of Acid Red 13 are not extensively detailed in the available literature, the binding process itself is an indication of a strong interaction that can influence the aggregation behavior of the surfactants. The binding affinity is a key parameter that reflects how readily the dye is incorporated into the micellar structure.

The extent of interaction between a dye and a surfactant system can be quantified by determining the binding constant (Kbind). This constant reflects the equilibrium between free dye molecules and those bound to the micelles. A higher Kbind value indicates a stronger affinity of the dye for the micellar environment.

In a study investigating the interactions of Acid Red 13 with different types of surfactants, the binding constants were determined using visible absorption spectroscopy. The study compared the interaction of Acid Red 13 with two nonionic surfactants, Surfynol 465 (S465) and octaethylene glycol monododecyl ether (OGDE), and one anionic surfactant, sodium dodecyl sulfate (B86663) (SDS). nih.gov

The results showed that the binding constants of Acid Red 13 with the nonionic surfactants were significantly larger than with the anionic surfactant, SDS. nih.gov This suggests a much stronger interaction between Acid Red 13 and the nonionic micelles. The lower binding affinity with SDS is attributed to electrostatic repulsion between the anionic dye and the negatively charged head groups of the SDS micelles. nih.govkoreascience.kr The hydrophobicity of the dye is a crucial factor in the binding process, with more hydrophobic dyes generally exhibiting stronger binding. koreascience.kr The binding affinity of Acid Red 13 was found to be intermediate compared to other acid dyes like Acid Red 88 and Acid Red 27, which correlates with the number of sulfonate groups in their structures. nih.govresearchgate.net

Table 1: Binding Constants (Kbind) of Acid Red 13 with Various Surfactants

| Surfactant | Type | Binding Constant (Kbind) | Reference |

|---|---|---|---|

| Surfynol 465 (S465) | Nonionic | Significantly higher than SDS | nih.gov |

| Octaethylene glycol monododecyl ether (OGDE) | Nonionic | Significantly higher than SDS | nih.gov |

| Sodium dodecyl sulfate (SDS) | Anionic | Lower than nonionic surfactants | nih.gov |

This table is based on qualitative descriptions from the source. Specific numerical values for Kbind were not provided in the excerpt.

The thermodynamic parameters of the binding process, such as enthalpy change (ΔHbind) and entropy change (ΔSbind), provide deeper insights into the nature of the interactions. These parameters can be determined by studying the temperature dependence of the binding constants. nih.gov

For the interaction of Acid Red 13 with the nonionic surfactant S465, the binding process was found to be endothermic, as indicated by a positive ΔHbind value. nih.gov This suggests that the binding is driven by an increase in entropy. In contrast, the interactions with OGDE and SDS were exothermic, with negative ΔHbind values, indicating that these binding processes are enthalpically driven. nih.gov The thermodynamic process for the binding of Acid Red 13 is more enthalpic and less entropic compared to Acid Red 88, which has fewer sulfonate groups. researchgate.netresearchgate.net

Table 2: Thermodynamic Parameters for the Interaction of Acid Red 13 with Surfactants

| Surfactant | Enthalpy Change (ΔHbind) | Driving Force | Reference |

|---|---|---|---|

| Surfynol 465 (S465) | Positive (Endothermic) | Entropically driven | nih.gov |

| Octaethylene glycol monododecyl ether (OGDE) | Negative (Exothermic) | Enthalpically driven | nih.gov |

| Sodium dodecyl sulfate (SDS) | Negative (Exothermic) | Enthalpically driven | nih.gov |

Adsorption and Binding Phenomena on Inorganic and Organic Substrates

The removal of dyes like Acid Red 13 from wastewater is often achieved through adsorption onto various materials. The efficiency of this process depends on the nature of the adsorbent and the interactions at the dye-material interface.

Acid Red 13 has been the subject of adsorption studies using various materials. For instance, its adsorption onto wool powders has been investigated. researchgate.net The sorption capacity of wool is dependent on the pH of the dye solution, with the maximum uptake of acid dyes typically occurring at acidic pH values. researchgate.net This is because at low pH, the surface of the adsorbent becomes positively charged, leading to electrostatic attraction with the anionic dye molecules. semanticscholar.orgrsc.org

Cellulose-based materials have also been explored for the removal of Acid Red 13. A study using a cellulose (B213188) polyampholyte hydrogel reported a maximum adsorption capacity of 911 mg/g for Acid Red 13. mdpi.comconicet.gov.ar The introduction of charged groups into the cellulose structure can significantly enhance its adsorption capacity for ionic dyes. conicet.gov.ar

The interaction between Acid Red 13 and adsorbent surfaces is a complex phenomenon involving different types of forces. The primary mechanisms include:

Electrostatic Interactions: As an anionic dye with sulfonate groups, Acid Red 13 carries a negative charge in aqueous solutions. Adsorbent surfaces that are positively charged, or can be made so by adjusting the pH, will attract the dye molecules through electrostatic forces. researchgate.netsemanticscholar.org

Hydrophobic Interactions: The aromatic naphthalene (B1677914) rings in the structure of Acid Red 13 contribute to its hydrophobicity. These nonpolar parts of the dye molecule can interact with hydrophobic regions on the adsorbent surface, leading to adsorption. researchgate.net It has been noted that hydrophilic acid dyes like Acid Red 13 interact with substrates like collagen primarily through electrostatic interactions, in contrast to more hydrophobic dyes which interact mainly through hydrophobic interactions. researchgate.net

Hydrogen Bonding: The hydroxyl (-OH) and azo (-N=N-) groups in the Acid Red 13 molecule can participate in hydrogen bonding with suitable functional groups on the adsorbent surface.